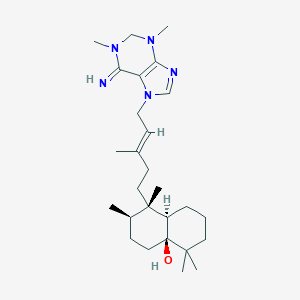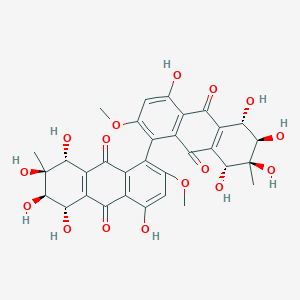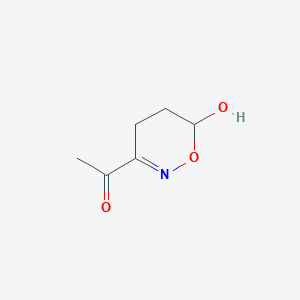
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone, also known as Oxazinone, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is not fully understood. However, it is believed that 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone exerts its biological activity through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Efectos Bioquímicos Y Fisiológicos
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone also exhibits good stability and can be stored for extended periods of time. However, one of the main limitations of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is its low solubility in water, which can make it challenging to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone. One potential direction is the development of new 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone-based materials with unique properties and applications. Another potential direction is the further investigation of the mechanism of action of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone, which could lead to the development of new drugs and therapies. Additionally, the development of new synthetic methods for 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone could lead to the discovery of new derivatives with improved biological activity.
Métodos De Síntesis
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone can be synthesized through the reaction of 2-aminoethanol with glyoxylic acid in the presence of a catalyst. The reaction yields a white crystalline product that can be further purified through recrystallization. The synthesis of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is relatively simple and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been used as a ligand for various transition metals, leading to the development of new catalytic systems.
Propiedades
Número CAS |
113737-92-1 |
|---|---|
Nombre del producto |
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
1-(6-hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
InChI |
InChI=1S/C6H9NO3/c1-4(8)5-2-3-6(9)10-7-5/h6,9H,2-3H2,1H3 |
Clave InChI |
ULFYCZOZOBMJSF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC(CC1)O |
SMILES canónico |
CC(=O)C1=NOC(CC1)O |
Sinónimos |
Ethanone, 1-(5,6-dihydro-6-hydroxy-4H-1,2-oxazin-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



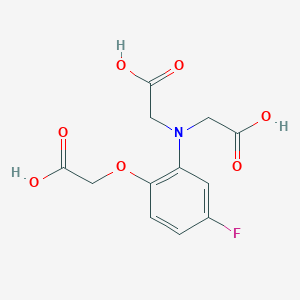
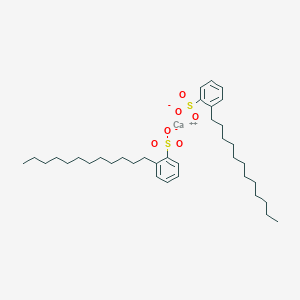
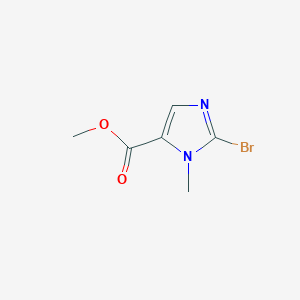
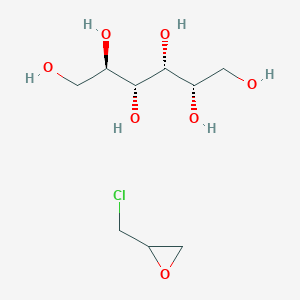
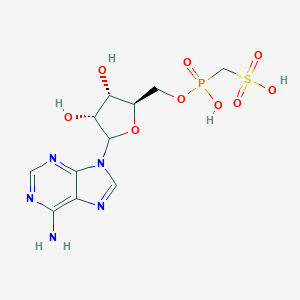
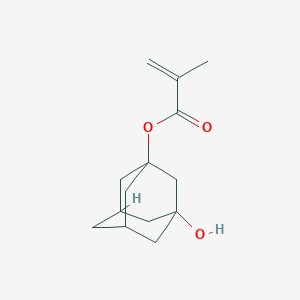
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
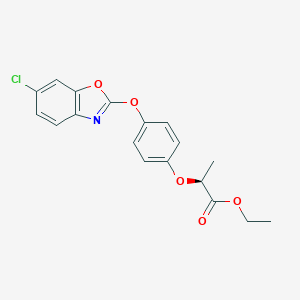
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
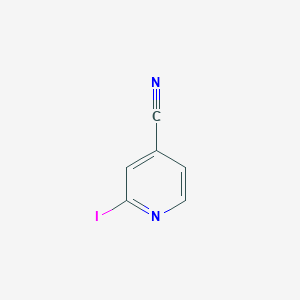
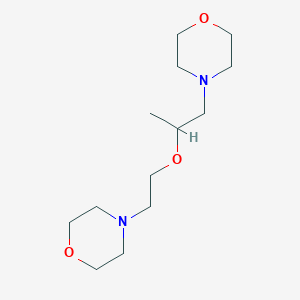
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
